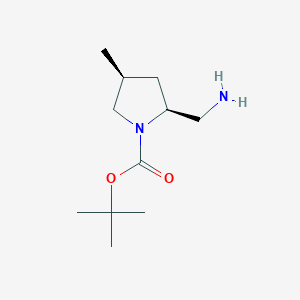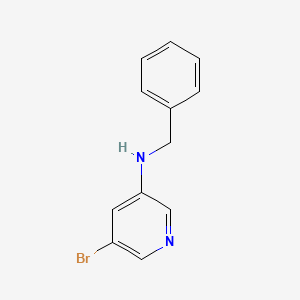
N-Benzyl-5-bromopyridin-3-amin
Übersicht
Beschreibung
“N-Benzyl-5-bromopyridin-3-amine” is a chemical compound with the molecular formula C12H11BrN2 . It has a molecular weight of 263.14 .
Molecular Structure Analysis
The molecular structure of “N-Benzyl-5-bromopyridin-3-amine” consists of a pyridine ring substituted at the 3rd position with an amine group and at the 5th position with a bromine atom. The nitrogen of the amine group is further substituted with a benzyl group .
Physical and Chemical Properties Analysis
“N-Benzyl-5-bromopyridin-3-amine” is a powder . The specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Anwendungen in der pharmazeutischen Chemie
“N-Benzyl-5-bromopyridin-3-amin” spielt eine wichtige Rolle in der pharmazeutischen Chemie aufgrund seines Pyridinrings. Pyridinringe können als Bioisostere für Amine, Amide, heterozyklische Ringe, die Stickstoffatome enthalten, und Benzolringe fungieren, was sie bei der Arzneimittelforschung entscheidend macht .
Anwendungen in der organischen Synthese
Diese Verbindung wird in der organischen Synthese verwendet, insbesondere bei der Synthese komplexer Moleküle wie 2-Amino-5-bromopyridinium-3-Aminobenzoatsalz und polyzyklischer Azaarene . Es ist auch an der Eintopf-Funktionalisierung ungesättigter Zwischenprodukte beteiligt, die typischerweise mehrere Schritte erfordert .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-benzyl-5-bromopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-11-6-12(9-14-8-11)15-7-10-4-2-1-3-5-10/h1-6,8-9,15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJROFMMRMPVTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
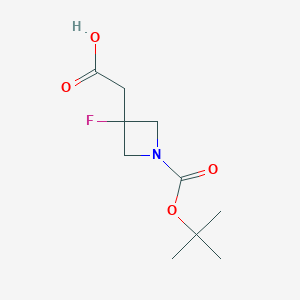
![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)
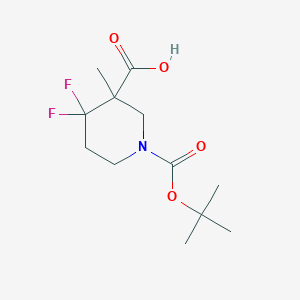

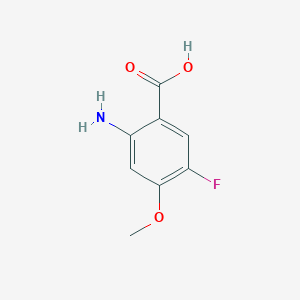

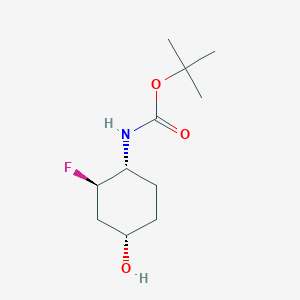
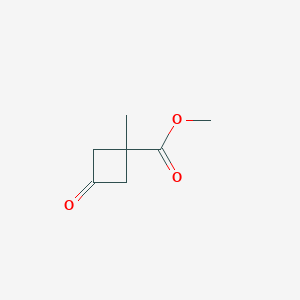
![7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester](/img/structure/B1529598.png)



![Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate](/img/structure/B1529605.png)
